molecular formula C19H15OP B1601141 3-(Diphenylphosphino)benzaldehyde CAS No. 50777-69-0

3-(Diphenylphosphino)benzaldehyde

Cat. No.: B1601141
CAS No.: 50777-69-0
M. Wt: 290.3 g/mol
InChI Key: CMEOFSWKFYCLDJ-UHFFFAOYSA-N
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Description

3-(Diphenylphosphino)benzaldehyde is an organophosphorus compound with the molecular formula C19H15OP. It is a yellow solid that dissolves in common organic solvents. This compound is a phosphine ligand, which means it can donate a pair of electrons to a metal center, making it useful in various catalytic processes .

Chemical Reactions Analysis

3-(Diphenylphosphino)benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium and platinum catalysts, as well as various bases and solvents. Major products formed from these reactions include phosphine-imine and phosphine-amine ligands .

Scientific Research Applications

3-(Diphenylphosphino)benzaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Diphenylphosphino)benzaldehyde exerts its effects involves its ability to act as a ligand, donating a pair of electrons to a metal center. This interaction can stabilize the metal center and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

3-(Diphenylphosphino)benzaldehyde is similar to other phosphine ligands such as 2-(Diphenylphosphino)benzaldehyde and 2-(Diphenylphosphino)ethylamine . its unique structure allows it to form different types of complexes and exhibit distinct reactivity patterns. For example, 2-(Diphenylphosphino)benzaldehyde is often used in similar catalytic processes but may form different products due to its different positional isomerism .

Similar Compounds

Properties

IUPAC Name

3-diphenylphosphanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15OP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEOFSWKFYCLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477389
Record name 3-(Diphenylphosphino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50777-69-0
Record name 3-(Diphenylphosphino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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